molecular formula C4H9NOS B8084850 3-(Methylsulfinyl)-azetidine HCl

3-(Methylsulfinyl)-azetidine HCl

Cat. No.: B8084850
M. Wt: 119.19 g/mol
InChI Key: LJILJXHAHZLBPY-UHFFFAOYSA-N
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Description

3-(Methylsulfinyl)-azetidine HCl is a chemical compound known for its unique properties and potential applications in various fields It is characterized by the presence of a four-membered azetidine ring with a methanesulfinyl group attached to the third carbon atom

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfinyl)-azetidine HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted azetidines.

Mechanism of Action

The mechanism of action of 3-(Methylsulfinyl)-azetidine HCl involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

    3-Methanesulfonylazetidine: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    3-Methylazetidine: Lacks the sulfinyl group, leading to different chemical properties.

    3-Azetidinone: Contains a carbonyl group, resulting in distinct reactivity.

Uniqueness: 3-(Methylsulfinyl)-azetidine HCl is unique due to the presence of the sulfinyl group, which imparts specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methylsulfinylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c1-7(6)4-2-5-3-4/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJILJXHAHZLBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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